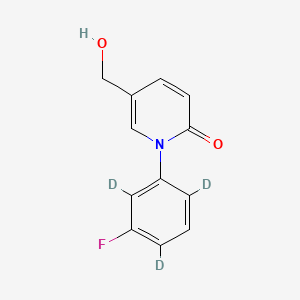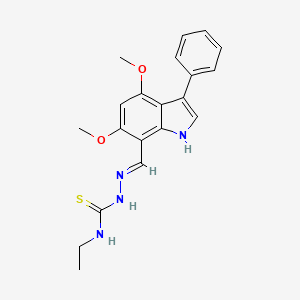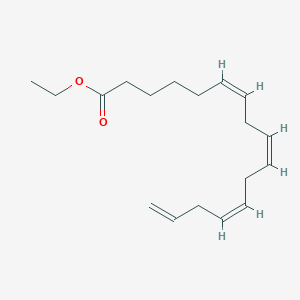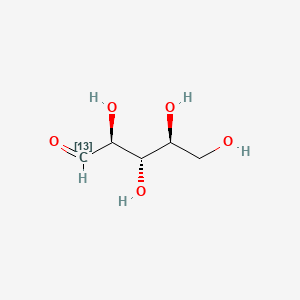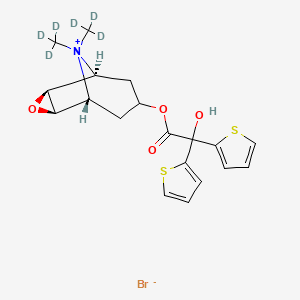
Tiotropium-d6 Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiotropium-d6 Bromide is a deuterated form of Tiotropium Bromide, a long-acting bronchodilator used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma . The deuterated version, this compound, contains six deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tiotropium-d6 Bromide involves the incorporation of deuterium atoms into the Tiotropium Bromide molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The final product undergoes rigorous quality control to ensure it meets the required specifications for pharmaceutical use .
化学反応の分析
Types of Reactions
Tiotropium-d6 Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols or amines .
科学的研究の応用
Tiotropium-d6 Bromide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Tiotropium Bromide.
Biology: Employed in biological studies to investigate the pharmacokinetics and biodistribution of Tiotropium Bromide.
Medicine: Utilized in clinical research to understand the long-term effects and safety profile of Tiotropium Bromide in patients with COPD and asthma.
Industry: Applied in the pharmaceutical industry for the development of new formulations and delivery systems for Tiotropium Bromide
作用機序
Tiotropium-d6 Bromide exerts its effects by acting as a long-acting muscarinic antagonist. It competitively and reversibly binds to the M3 muscarinic receptors in the bronchial smooth muscle, inhibiting the action of acetylcholine. This results in the relaxation of bronchial smooth muscle and bronchodilation, which helps to alleviate symptoms of COPD and asthma .
類似化合物との比較
Similar Compounds
Ipratropium Bromide: Another muscarinic antagonist used for bronchodilation but with a shorter duration of action compared to Tiotropium Bromide.
Aclidinium Bromide: A long-acting muscarinic antagonist similar to Tiotropium Bromide but with different pharmacokinetic properties.
Glycopyrronium Bromide: Another long-acting muscarinic antagonist used in the management of COPD.
Uniqueness
Tiotropium-d6 Bromide is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and bioavailability, providing valuable insights into the drug’s behavior in the body .
特性
分子式 |
C19H22BrNO4S2 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
[(1S,2S,4R,5R)-9,9-bis(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |
InChI |
InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+;/i1D3,2D3; |
InChIキー |
DQHNAVOVODVIMG-XRBRPDOVSA-M |
異性体SMILES |
[2H]C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C([2H])([2H])[2H].[Br-] |
正規SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
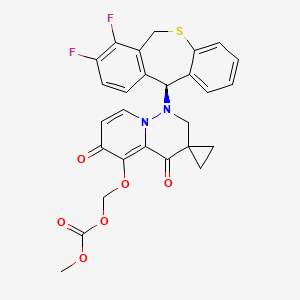
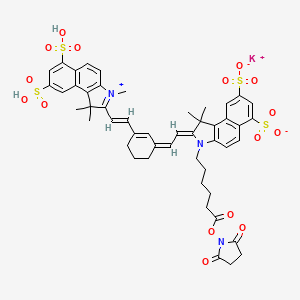
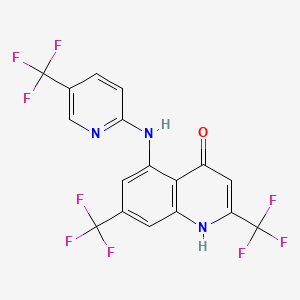
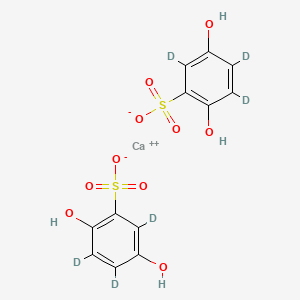
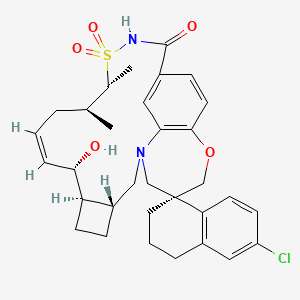
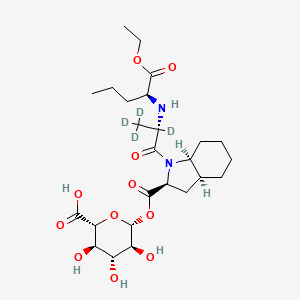
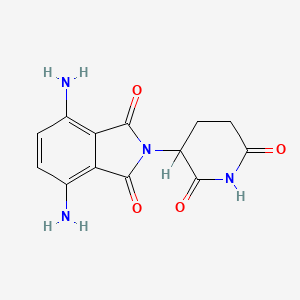
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)
